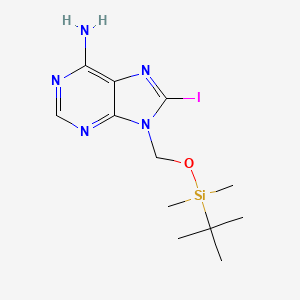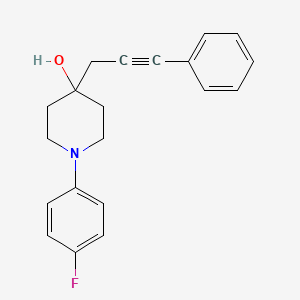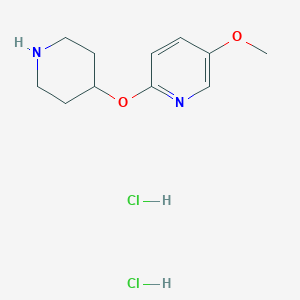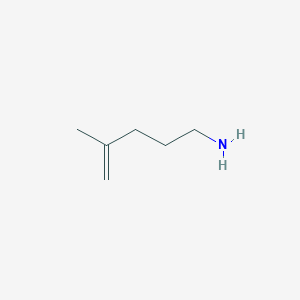
rac-(1R,2R)-1,2-dibromocyclobutane, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-1,2-dibromocyclobutane, trans: is a chemical compound that belongs to the class of organobromides. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, specifically the (1R,2R) and (1S,2S) forms. This compound is characterized by the presence of two bromine atoms attached to a cyclobutane ring in a trans configuration, which means the bromine atoms are on opposite sides of the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-1,2-dibromocyclobutane, trans can be achieved through several methods. One common approach involves the bromination of cyclobutene. This reaction typically uses bromine (Br₂) as the brominating agent and is carried out in an inert solvent such as carbon tetrachloride (CCl₄) under controlled temperature conditions to ensure the trans configuration of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired trans isomer. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(1R,2R)-1,2-dibromocyclobutane, trans undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclobutene.
Reduction Reactions: The bromine atoms can be reduced to form cyclobutane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in acetic acid.
Major Products:
Substitution: Formation of 1,2-dihydroxycyclobutane or 1,2-diaminocyclobutane.
Elimination: Formation of cyclobutene.
Reduction: Formation of cyclobutane.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R)-1,2-dibromocyclobutane, trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which rac-(1R,2R)-1,2-dibromocyclobutane, trans exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms of the cyclobutane ring. In elimination reactions, the compound undergoes dehydrohalogenation to form a double bond, resulting in the formation of cyclobutene.
Vergleich Mit ähnlichen Verbindungen
rac-(1R,2R)-1,2-dichlorocyclobutane, trans: Similar structure but with chlorine atoms instead of bromine.
rac-(1R,2R)-1,2-diiodocyclobutane, trans: Similar structure but with iodine atoms instead of bromine.
rac-(1R,2R)-1,2-difluorocyclobutane, trans: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: rac-(1R,2R)-1,2-dibromocyclobutane, trans is unique due to the specific properties imparted by the bromine atoms, such as their size, electronegativity, and reactivity
Eigenschaften
Molekularformel |
C4H6Br2 |
|---|---|
Molekulargewicht |
213.90 g/mol |
IUPAC-Name |
1,2-dibromocyclobutane |
InChI |
InChI=1S/C4H6Br2/c5-3-1-2-4(3)6/h3-4H,1-2H2 |
InChI-Schlüssel |
LGAGUISFTUGUHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,10,13,14-Pentamethyl-17-[5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12309600.png)


![[4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12309618.png)
![6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B12309626.png)
![rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12309634.png)

![Methyl 6-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12309639.png)
![(6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione](/img/structure/B12309649.png)
![9a-(3,8a-Dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-9a-yl)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12309666.png)
![N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide](/img/structure/B12309673.png)



